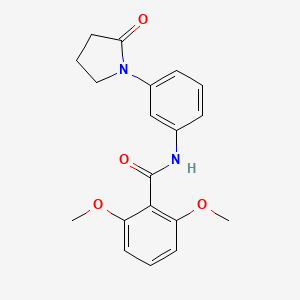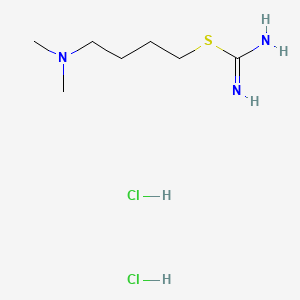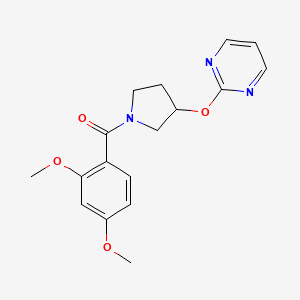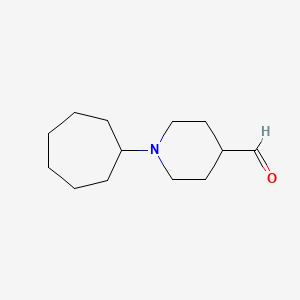![molecular formula C30H32N4O3 B2855992 2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2034274-76-3](/img/structure/B2855992.png)
2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a complex organic molecule. It is a derivative of phenylpyrrolidine . The compound has been studied for its potential as a prodrug for cognitive function improvement in ischemic brain injury .
Synthesis Analysis
The synthesis of this compound or its derivatives is not straightforward and involves multiple steps. For instance, one method involves the alkylation of n-butyl (3 R )-4-amino-3-phenylbutyrate with haloacetamide in DMF in the presence of potassium phosphate monohydrate . The intermediate 4-carbamoylmethylamino-3-phenylbutyrate is then cyclized by refluxing in toluene in the presence of potassium phosphate monohydrate and tetrabutylammonium bromide .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a phenylpyrrolidine core, which is a five-membered ring with a nitrogen atom and a phenyl group attached . It also contains a piperazine ring and a benzo[de]isoquinoline-1,3(2H)-dione group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkylation, cyclization, and possibly others . These reactions require specific conditions and reagents, and the yield can vary .科学的研究の応用
Luminescent Properties and Photo-induced Electron Transfer
The chemical structure is related to naphthalimide derivatives, which have been studied for their luminescent properties and potential in photo-induced electron transfer (PET) applications. For instance, novel piperazine substituted naphthalimide compounds demonstrated fluorescence characteristics that make them suitable as pH probes and for studying PET processes. These processes are crucial for understanding mechanisms in photophysics and photochemistry, offering insights into the design of new materials for sensing and imaging applications (Gan et al., 2003).
Halocyclization and Derivative Synthesis
Research into the halocyclization of similar compounds has led to the synthesis of derivatives that could have significant implications in medicinal chemistry. The transformation of such compounds by the action of iodine, bromine, or sulfuryl chloride has yielded new hydrohalides, further expanding the chemical space for potential therapeutic agents (Zborovskii et al., 2011).
Fluorescent Detection of Formaldehyde
Derivatives of the chemical structure in focus have been designed for the rapid and facile fluorescent detection of formaldehyde. The development of such fluorescent derivatization reagents is crucial for environmental monitoring and safety, providing tools for the quick and sensitive detection of harmful substances (Dong et al., 2016).
Chemoselective Reactions and Molecular Synthesis
Studies have also explored the chemoselective reactions involving compounds related to the one described, highlighting the potential for synthesizing a diverse array of molecular architectures. These reactions are foundational for creating complex molecules that could serve as building blocks in pharmaceuticals and materials science (Esmaeili & Nazer, 2009).
Antitumor Activity and Structural Analysis
Arylpiperazine compounds, closely related to the query chemical, have been synthesized and analyzed for their antitumor activity. Such research underscores the importance of structural analysis and molecular design in the development of new therapeutic agents (Zhou et al., 2017).
特性
IUPAC Name |
2-[2-[4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O3/c35-27(33-13-12-24(20-33)22-6-2-1-3-7-22)21-32-16-14-31(15-17-32)18-19-34-29(36)25-10-4-8-23-9-5-11-26(28(23)25)30(34)37/h1-11,24H,12-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOZCTZPZRHVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,3-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2855917.png)
![1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B2855919.png)

![2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2855924.png)
![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2855925.png)


![N-(2-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2855930.png)
![(2E)-3-[4-(Benzyloxy)-2-chloro-5-methoxyphenyl]acrylic acid](/img/structure/B2855931.png)
